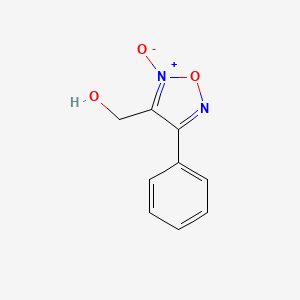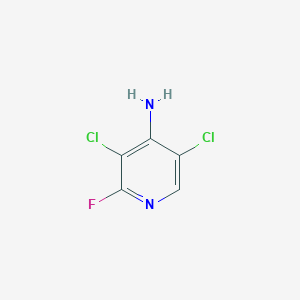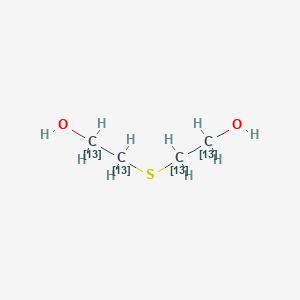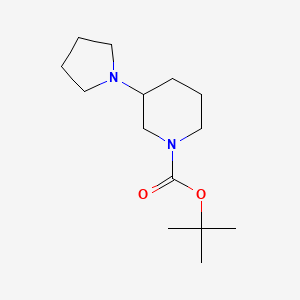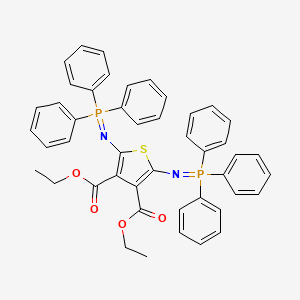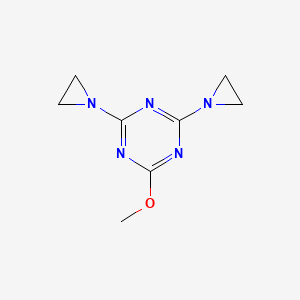
1,2,4,5,8-Pentachloronaphthalene
Descripción general
Descripción
1,2,4,5,8-Pentachloronaphthalene is a pale-yellow or white solid or powder with an aromatic odor . It is also known by the trade name Halowax® 1013 .
Molecular Structure Analysis
The molecular formula of this compound is C10H3Cl5 . The molecular weight is 300.4 .Physical And Chemical Properties Analysis
This compound has a boiling point of 636°F and a melting point of 248°F . It is insoluble in water and has a vapor pressure of less than 1 mmHg . The specific gravity is 1.67 .Aplicaciones Científicas De Investigación
Identification in Environmental Samples
1,2,4,5,8-Pentachloronaphthalene has been identified in environmental samples like fly ash from municipal waste incinerators and commercial products like Halowax 1014. Specific isomers of pentachloronaphthalene, including 1,2,4,5,8-PeCN, are identified and synthesized for environmental analysis. This application is crucial in monitoring and understanding the environmental presence and impact of such compounds (Imagawa et al., 1993).
Presence in Industrial Products
Chlorinated naphthalenes like this compound have been detected in industrial products, such as polychlorinated biphenyls (PCBs) of Japanese manufacture. The identification of these compounds raises concerns about their potential contribution to environmental pollution and human exposure incidents like the Yusho incident (Roach & Pomerantz, 1974).
Analysis and Synthesis Techniques
Improved synthesis methods for polychloronaphthalenes, including pentachloronaphthalenes like this compound, have been developed. These methods facilitate the study of these compounds by providing sufficient quantities for complete physicochemical characterization, which is essential for understanding their environmental and biological behavior (Auger et al., 1993).
Environmental Pollution and Toxicity
Polychlorinated naphthalenes (PCNs), including pentachloronaphthalenes, are persistent environmental pollutants. They are known for their bioaccumulation and potential toxicity. Studies focus on their environmental distribution, sources, persistence, and toxicity, highlighting the importance of monitoring and regulating these compounds (Falandysz, 1998).
Novel Applications in Organic Chemistry
Compounds structurally related to this compound, like 1,8-diaminonaphthalene, have been applied in organic synthesis to create complex molecules used in medicines, sensors, and dyes. This research demonstrates the versatility and potential of naphthalene derivatives in diverse scientific fields (Ziarani et al., 2020).
Safety and Hazards
Exposure to 1,2,4,5,8-Pentachloronaphthalene can occur through inhalation, skin absorption, ingestion, and eye contact . Symptoms of exposure can include headache, weakness, exhaustion, dizziness, anorexia, skin eruptions, jaundice, and liver necrosis . It is recommended to prevent skin and eye contact, and to wash skin when contaminated .
Propiedades
IUPAC Name |
1,2,4,5,8-pentachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIKEVSWLMYFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CC(=C2Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164508 | |
| Record name | 1,2,4,5,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150224-25-2 | |
| Record name | Naphthalene, 1,2,4,5,8-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,5,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]-](/img/structure/B3064593.png)

